Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
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Overview
Description
Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple acetyl groups, a phenylsulfanyl group, and a triacetyloxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and the introduction of the phenylsulfanyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the acetyl groups can produce hydroxyl derivatives.
Scientific Research Applications
Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and phenylsulfanyl groups may play a crucial role in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-propyl oxane-2-carboxylate
- Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2-diacetyloxypropyl)oxane-2-carboxylate
Uniqueness
Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H35NO14S |
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Molecular Weight |
641.6 g/mol |
IUPAC Name |
methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C28H35NO14S/c1-14(30)29-22-24(23(40-17(4)33)21(39-16(3)32)13-38-15(2)31)43-28(27(36)37-7,42-19(6)35)26(25(22)41-18(5)34)44-20-11-9-8-10-12-20/h8-12,21-26H,13H2,1-7H3,(H,29,30) |
InChI Key |
NZFKVWJLAMASCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)SC2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
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